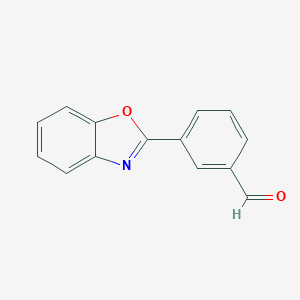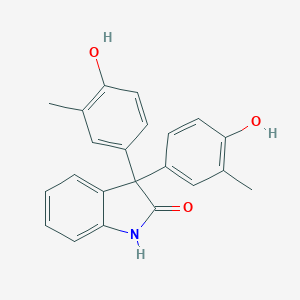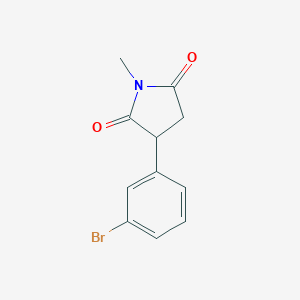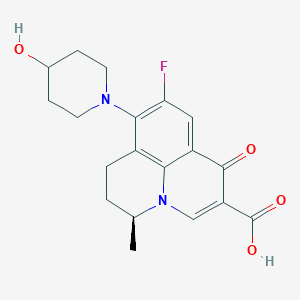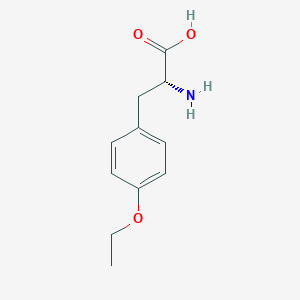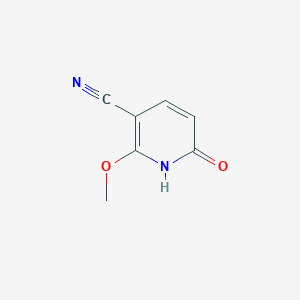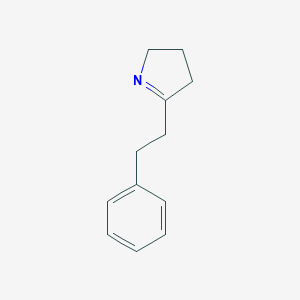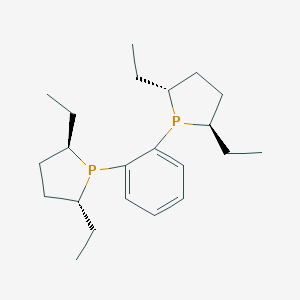
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyridine derivative that has been extensively studied for its pharmacological properties.
Mechanism Of Action
The mechanism of action of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves its binding to the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic pathway, which is involved in reward, motivation, and addiction. By binding to this receptor, the compound modulates the release of dopamine, which leads to its pharmacological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one are primarily mediated by its binding to the dopamine D3 receptor. This binding leads to the modulation of dopamine release, which affects various physiological processes such as reward, motivation, and addiction. The compound has also been found to exhibit antipsychotic, antidepressant, and anxiolytic effects.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one in lab experiments include its potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound include its complex synthesis method and limited availability.
Future Directions
There are several future directions for the research on 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one. Some of these include:
1. Investigation of the compound's potential as a treatment for substance abuse disorders.
2. Development of novel analogs with improved pharmacological properties.
3. Study of the compound's effects on other neurotransmitter systems.
4. Investigation of the compound's potential as a treatment for other neurological and psychiatric disorders.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its pharmacological properties, including its potent and selective binding to the dopamine D3 receptor. The compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects. There are several future directions for the research on this compound, including its potential as a treatment for substance abuse disorders and other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one involves the reaction of 2-(4-(2-Quinolyl)piperazin-1-yl)ethan-1-ol with 4-azido-1H-pyridin-2-one in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. This compound has also been investigated for its antipsychotic, antidepressant, and anxiolytic effects.
properties
CAS RN |
139477-46-6 |
|---|---|
Product Name |
2-(3-(4-(2-Quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one |
Molecular Formula |
C22H24N6O |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[3-(4-quinolin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C22H24N6O/c29-22-27-12-4-3-8-21(27)24-28(22)13-5-11-25-14-16-26(17-15-25)20-10-9-18-6-1-2-7-19(18)23-20/h1-4,6-10,12H,5,11,13-17H2 |
InChI Key |
SPTHERJMPORMKM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5C=C4 |
Other CAS RN |
139477-46-6 |
synonyms |
2-(3-(4-(2-quinolyl))-1-piperazinyl)propyl-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one QPPTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
